Methyl 3,5-dibromo-2-hydroxybenzoate
Overview
Description
Methyl 3,5-dibromo-2-hydroxybenzoate: is an organic compound with the molecular formula C8H6Br2O3 and a molecular weight of 309.94 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a methoxy group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dibromo-2-hydroxybenzoate can be synthesized through the bromination of methyl salicylate. The process involves the following steps:
Bromination: Methyl salicylate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions on the benzene ring.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dibromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form methyl 3,5-dibromo-2-hydroxybenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, room temperature to reflux conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic aqueous conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3,5-dibromo-2-hydroxybenzyl alcohol.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
Methyl 3,5-dibromo-2-hydroxybenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antifungal agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,5-dibromo-2-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group on the benzene ring allow it to form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Methyl 3,5-dibromo-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2-hydroxybenzoate: This compound has a single bromine atom at the 4 position, making it less reactive in substitution reactions compared to this compound.
Methyl 3,5-di-tert-butyl-2-hydroxybenzoate: The presence of bulky tert-butyl groups at positions 3 and 5 makes this compound more sterically hindered, affecting its reactivity and interactions with molecular targets.
Methyl 3-bromo-4-hydroxybenzoate:
Uniqueness: this compound is unique due to the presence of two bromine atoms at positions 3 and 5, which enhances its reactivity and potential for various chemical transformations. Its structure allows for diverse applications in scientific research and industry .
Properties
IUPAC Name |
methyl 3,5-dibromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQISIKTRRMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347645 | |
Record name | Methyl 3,5-dibromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21702-79-4 | |
Record name | Benzoic acid, 3,5-dibromo-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21702-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dibromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-dibromo-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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